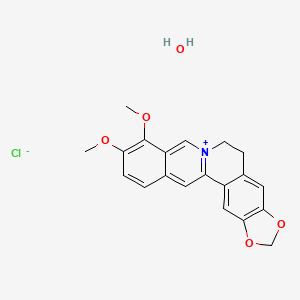

Berberine chloride hydrate

描述

Berberine chloride hydrate is a naturally occurring alkaloid derived from various plants such as Berberis, Coptis, and Hydrastis species . It has been used in traditional medicine for centuries and is gaining significant attention in the scientific and medical communities for its multifaceted therapeutic applications. This compound is known for its potential in targeting a wide array of conditions, including metabolic disorders like type 2 diabetes, cardiovascular diseases, gastrointestinal infections, and certain forms of cancer .

准备方法

Synthetic Routes and Reaction Conditions

Berberine chloride hydrate can be synthesized through various methods. One common approach involves the extraction of berberine from plant sources followed by its conversion to the chloride salt. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate berberine from plant materials. The isolated berberine is then reacted with hydrochloric acid to form berberine chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale extraction from plant sources followed by purification and crystallization processes. The extracted berberine is subjected to a series of purification steps, including filtration, evaporation, and recrystallization, to obtain high-purity this compound .

化学反应分析

Types of Reactions

Berberine chloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often require nucleophilic reagents such as sodium methoxide or potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of berberine oxide, while reduction can yield dihydroberberine .

科学研究应用

Pharmacological Applications

1. Antimicrobial Activity

Berberine chloride hydrate exhibits significant antimicrobial properties against various pathogens. Recent studies have demonstrated its effectiveness against Streptococcus mutans, a major contributor to dental caries. The compound inhibits biofilm formation and reduces cariogenic virulence factors such as acid production and extracellular polysaccharide synthesis. The inhibitory effect was found to be pH-dependent, with enhanced activity under alkaline conditions .

2. Anti-Inflammatory Effects

This compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing oxidative stress. It modulates intracellular signaling pathways that are crucial for inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .

3. Antidiabetic Properties

As an antidiabetic compound, this compound helps lower blood glucose levels, enhances insulin secretion, and improves insulin sensitivity. Studies indicate that it can significantly reduce glucose levels in diabetic models and may serve as an adjunct therapy for managing type 2 diabetes .

4. Cardiovascular Benefits

Research has highlighted the vascular protective effects of this compound against conditions such as atherosclerosis and hypertension. It acts through multiple molecular mechanisms to improve endothelial function and reduce lipid accumulation in the liver .

Data Table: Key Applications of this compound

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of biofilm formation and virulence factors | Effective against Streptococcus mutans; pH-dependent efficacy |

| Anti-inflammatory | Modulation of cytokine activity | Reduces inflammation markers in vitro and in vivo |

| Antidiabetic | Enhances insulin secretion and lowers blood glucose | Significant reduction in glucose levels in diabetic models |

| Cardiovascular | Improves endothelial function | Protective effects against atherosclerosis and hypertension |

Case Studies

Case Study 1: Antimicrobial Efficacy Against Dental Caries

In a recent study, this compound was tested for its ability to inhibit S. mutans biofilm formation at varying pH levels. The results indicated that while the compound maintained structural stability across pH ranges, its antibacterial efficacy was significantly enhanced in alkaline conditions compared to acidic environments. This suggests potential applications in dental products aimed at preventing caries .

Case Study 2: Metabolic Effects in Diabetic Models

A clinical trial involving diabetic patients showed that administration of this compound resulted in improved glycemic control and lipid profiles over a 12-week period. Participants experienced a marked decrease in fasting blood glucose levels and HbA1c, indicating its potential as a therapeutic agent for type 2 diabetes management .

作用机制

The mechanism of action of berberine chloride hydrate is complex and involves multiple biochemical pathways. One of its primary actions is the activation of AMP-activated protein kinase (AMPK), a crucial enzyme that plays a significant role in cellular energy homeostasis. By activating AMPK, this compound enhances glucose uptake in muscle cells and improves insulin sensitivity . Additionally, it exerts anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines and reducing oxidative stress. This compound also modulates lipid metabolism, leading to lowered cholesterol and triglyceride levels .

相似化合物的比较

Berberine chloride hydrate belongs to the class of protoberberine alkaloids, which includes other compounds such as palmatine, jatrorrhizine, and coptisine . Compared to these similar compounds, this compound is unique in its ability to activate AMPK and modulate multiple biochemical pathways. This multifaceted mechanism of action makes it a versatile and potent therapeutic agent .

List of Similar Compounds

- Palmatine

- Jatrorrhizine

- Coptisine

This compound stands out due to its extensive research and potential therapeutic applications, making it a compound of significant interest in various scientific fields.

生物活性

Berberine chloride hydrate (BH) is a quaternary ammonium salt of berberine, a natural alkaloid with a wide range of biological activities. This article reviews its antimicrobial properties, effects on glucose metabolism, and potential therapeutic applications, supported by relevant research findings and case studies.

Antimicrobial Activity

Inhibition of Biofilm Formation

Recent studies have demonstrated that BH exhibits significant antimicrobial activity against various microorganisms, particularly Streptococcus mutans, a major contributor to dental caries. Research indicates that BH effectively suppresses biofilm formation and cariogenic virulence factors such as acid production and extracellular polysaccharide (EPS) synthesis. The effectiveness of BH varies with pH levels; it shows enhanced inhibitory effects in alkaline conditions (pH 8) compared to acidic conditions (pH 5) .

Table 1: Effects of this compound on S. mutans Biofilm Formation

| Condition | Concentration (µg/mL) | Lactic Acid Production (mmol/L) | pH Change |

|---|---|---|---|

| Control | - | 4.45 | 3.98 |

| BH | 32 | 3.50 | 4.02 |

| BH | 64 | 2.10 | 4.45 |

The study found that at a concentration of 64 µg/mL, BH significantly reduced lactic acid production compared to the control group, indicating its potential as an antibiofilm agent in dental care .

Mechanism of Action

The mechanism by which BH inhibits S. mutans involves downregulation of genes critical for adhesion and biofilm formation, including srtA, spaP, and gbpC. Additionally, it affects the expression of comX and ldh, which are involved in acid production . This suggests that BH not only prevents biofilm formation but also reduces the pathogenicity of S. mutans.

Effects on Glucose Metabolism

This compound has been studied for its impact on glucose metabolism, particularly in the context of type 2 diabetes. In vitro studies show that BH significantly enhances glucose uptake in HepG2 cells compared to standard treatments like metformin.

Table 2: Comparison of Glucose Uptake Enhancement

| Treatment | Glucose Uptake Increase (Fold Change) |

|---|---|

| Berberine (10 µM) | 3.4 |

| Goldenseal | 2.0 |

| Metformin | 1.8 |

In these studies, berberine was shown to augment glucose uptake by 3.4 times more than the untreated control group, outperforming both goldenseal extract and metformin . This positions berberine as a promising candidate for developing new anti-diabetic agents.

Safety and Stability

Physicochemical Properties

This compound is characterized by its stability across various pH levels and temperatures, maintaining structural integrity over extended periods . Its aqueous solubility is influenced by temperature and the presence of surfactants, which can affect its bioavailability in clinical applications.

Case Studies

Clinical Applications

Recent clinical trials have explored the use of BH in conjunction with aerobic exercise to enhance mitochondrial biogenesis in diabetic rats. Findings suggest that combining BH supplementation with physical activity may improve metabolic outcomes more effectively than either intervention alone .

属性

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNJXFPOPCFZOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987465 | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68030-18-2 | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Berberine chloride hydrate interact with bacterial biofilms, and what are the implications for its use in treating dental caries?

A2: BCH effectively inhibits Streptococcus mutans biofilm formation by downregulating the expression of crucial genes involved in bacterial adhesion, colonization, and biofilm formation, such as srtA, spaP, and gbpC []. This inhibitory effect is particularly relevant in the context of dental caries, where S. mutans plays a major role. By suppressing biofilm formation and reducing acid production (through downregulation of comX and ldh genes) [], BCH shows promise as a potential therapeutic agent for preventing and managing dental caries.

Q2: Can this compound be incorporated into drug delivery systems, and what are the advantages of doing so?

A3: Yes, BCH can be successfully incorporated into advanced drug delivery systems. One example is its incorporation into shape memory polyurethane (SMPU) fibers using core-sheath wet-spinning technology []. These composite fibers offer controlled and programmable release of BCH, demonstrating pH-dependent release kinetics influenced by both diffusion and drug solubility []. The ability to tailor the release rate by manipulating the fiber shape through stretching and fixation opens up exciting possibilities for personalized drug delivery applications.

Q3: What are the potential applications of this compound beyond its antibacterial effects?

A4: Research suggests that BCH holds therapeutic potential beyond its antimicrobial properties. Studies show that BCH, in combination with aerobic exercise, might offer benefits in managing diabetes-related complications []. Although specific investigations into BCH's impact on cardiac muscle mitochondrial biogenesis in diabetic rats did not reveal significant changes at the tested doses [], further research with higher doses and different training protocols is warranted. Additionally, investigations into BCH's potential against harmaline-induced motor impairments in rat models of tremor [] highlight its potential therapeutic applications in neurological disorders.

Q4: How can we visually detect Perfluorooctane sulfonate (PFOS) using this compound?

A5: Interestingly, BCH plays a role in the highly selective fluorescent visual detection of PFOS. This method utilizes blue fluorescent carbon dots and leverages the interaction between BCH and PFOS []. This highlights the versatility of BCH in analytical chemistry applications, particularly in environmental monitoring and assessment.

Q5: What is the role of this compound in psoriasis phototherapy?

A6: BCH demonstrates potential as a UV-A and UV-B blocking agent, which are crucial components in topical creams for psoriasis phototherapy []. Research indicates that a combination of BCH and quercetin hydrate exhibits suitable UV blocking properties and acceptable photostability for potential application in these formulations []. Furthermore, this combination showed comparable cytotoxicity to standard UV filters like avobenzone and octinoxate at low concentrations [], suggesting a potential for developing safer and more effective topical treatments for psoriasis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。